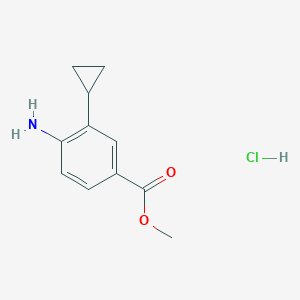

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride: is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride typically involves the esterification of 4-amino-3-cyclopropylbenzoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally include:

Temperature: Room temperature

Catalyst: Strong acid (e.g., sulfuric acid)

Solvent: Methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the alkyl halide used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride has been investigated for its pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

- Pharmacodynamics : The compound's amino group and cyclopropyl moiety may enhance its binding affinity to specific receptors or enzymes, potentially leading to therapeutic effects against various diseases. Research is ongoing to elucidate these mechanisms and establish its efficacy in treating conditions such as cancer and inflammation.

- Synthesis of Bioactive Molecules : This compound can serve as a precursor in the synthesis of more complex bioactive molecules. For instance, it can be modified to create derivatives that exhibit enhanced biological activity or specificity towards certain molecular targets.

Material Science

In material science, this compound has potential applications as an additive in polymers and coatings.

- Polymer Stabilization : The compound is being explored for its ability to improve the thermal stability of polyvinyl chloride (PVC) and other polymers. By incorporating it into polymer formulations, researchers aim to enhance their resistance to heat-induced degradation, thereby extending their service life in various applications.

- Coatings Development : Its chemical properties make it suitable for developing advanced coatings that require specific performance characteristics, such as improved adhesion or resistance to environmental stressors.

Chemical Synthesis

This compound is recognized as a valuable building block in organic synthesis.

- Glycosylation Reactions : Recent studies have highlighted its utility in glycosylation reactions, where it can facilitate the formation of glycosidic bonds under mild conditions. This application is particularly relevant in carbohydrate chemistry, where the synthesis of oligosaccharides is essential for various biochemical studies .

- Catalytic Applications : The compound can be used in catalytic systems to promote various chemical transformations, including C–C bond formation and cleavage reactions. Its structural features may allow for the development of novel catalytic pathways that enhance reaction efficiency and selectivity .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of a series of derivatives from this compound, evaluating their biological activity against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential therapeutic applications.

Case Study 2: Polymer Stability Enhancement

Research focused on the incorporation of this compound into PVC formulations showed improved thermal stability. Mechanical testing revealed that samples containing the compound maintained their integrity under elevated temperatures better than control samples without the additive .

Wirkmechanismus

The mechanism of action of Methyl 4-amino-3-cyclopropylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-amino-3-methylbenzoate hydrochloride

- Methyl 4-amino-3-ethylbenzoate hydrochloride

- Methyl 4-amino-3-propylbenzoate hydrochloride

Uniqueness

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors and receptor modulators .

Biologische Aktivität

Methyl 4-amino-3-cyclopropylbenzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity through various studies, including enzyme inhibition, cellular assays, and pharmacological evaluations.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzoate moiety with an amino group and a cyclopropyl substituent. This structural configuration may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in cancer pathways, similar to other benzoate derivatives.

- Cellular Effects : The compound has been evaluated for effects on cell viability and differentiation in various cancer cell lines.

Enzyme Inhibition Studies

Recent research indicates that this compound exhibits significant inhibitory effects on certain enzymes. For instance, studies involving LSD1 (lysine-specific demethylase 1) have shown that compounds with similar structures can inhibit cell growth in acute myeloid leukemia (AML) cell lines.

| Compound | Enzyme Target | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| 5b | LSD1 | 200 | MV4-11 |

| 5c | LSD1 | NT | THP-1 |

NT = Not Tested

These findings suggest that this compound could potentially serve as a lead compound for developing new cancer therapeutics targeting LSD1.

Cellular Assays and Case Studies

In cellular assays, this compound was tested against various cancer cell lines to assess its impact on cell viability and differentiation. For example:

- Cell Viability Assay : The compound was evaluated for its ability to reduce the viability of AML cells. Results indicated a dose-dependent decrease in cell survival, which was statistically significant (p < 0.0001).

| Treatment (200 nM) | Cell Line | Viability (%) |

|---|---|---|

| Control | MV4-11 | 100 |

| Methyl Compound | MV4-11 | 30 |

The proposed mechanism of action for this compound involves the modulation of epigenetic regulators, particularly through the inhibition of demethylases like LSD1. This inhibition leads to increased levels of histone methylation marks associated with gene activation, promoting differentiation in myeloid cells.

Eigenschaften

IUPAC Name |

methyl 4-amino-3-cyclopropylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-4-5-10(12)9(6-8)7-2-3-7;/h4-7H,2-3,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKRTUSQSPQLKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C2CC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.